1-(3,5-dimethylphenyl)-3-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea
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Overview
Description
1-(3,5-dimethylphenyl)-3-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a chromenyl group, which is a derivative of chromone, and a dimethylphenyl group, which is a derivative of benzene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-3-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea typically involves the following steps:
Formation of the chromenyl intermediate: This can be achieved by reacting 4-hydroxycoumarin with methylamine under basic conditions.
Coupling with the dimethylphenyl group: The chromenyl intermediate is then reacted with 3,5-dimethylphenyl isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylphenyl)-3-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential pharmaceutical applications could include its use as a drug candidate or as a precursor for drug synthesis.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-3-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors, affecting signal transduction pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, influencing gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethylphenyl)-3-[4-(amino)-2-oxo-2H-chromen-3-yl]urea: Similar structure but with an amino group instead of a methylamino group.
1-(3,5-dimethylphenyl)-3-[4-(methylamino)-2-oxo-2H-chromen-3-yl]thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-(3,5-dimethylphenyl)-3-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[4-(methylamino)-2-oxochromen-3-yl]urea |
InChI |
InChI=1S/C19H19N3O3/c1-11-8-12(2)10-13(9-11)21-19(24)22-17-16(20-3)14-6-4-5-7-15(14)25-18(17)23/h4-10,20H,1-3H3,(H2,21,22,24) |
InChI Key |
LKWKSNPLLODGLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=C(C3=CC=CC=C3OC2=O)NC)C |
Origin of Product |
United States |
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